molecular formula C10H11BrO B6183535 (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol CAS No. 2624137-38-6

(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol

Cat. No.: B6183535
CAS No.: 2624137-38-6
M. Wt: 227.10 g/mol
InChI Key: SZALOIWKBWGXQN-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of indene, featuring a hydroxymethyl group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent to yield 6-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 6-bromo-2,3-dihydro-1H-inden-5-carbaldehyde or 6-bromo-2,3-dihydro-1H-inden-5-carboxylic acid.

    Reduction: 6-hydroxy-2,3-dihydro-1H-inden-5-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-5-yl)methanol: Lacks the bromine atom, resulting in different reactivity and properties.

    6-Chloro-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    6-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol: Contains a fluorine atom, which significantly alters its chemical properties.

Uniqueness

The presence of the bromine atom in (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s interactions and reactivity in various chemical and biological contexts.

Properties

CAS No.

2624137-38-6

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol

InChI

InChI=1S/C10H11BrO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6H2

InChI Key

SZALOIWKBWGXQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)CO

Purity

95

Origin of Product

United States

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